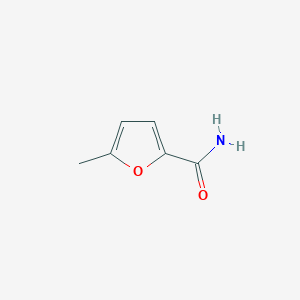

5-Methylfuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLIXYXARPLOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409081 | |

| Record name | 5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99968-74-8 | |

| Record name | 5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methylfuran 2 Carboxamide and Its Analogues

Diverse Synthetic Routes and Reaction Pathway Elucidation

The construction of 5-Methylfuran-2-carboxamide can be approached through several strategic pathways. These routes primarily involve either the functionalization of a pre-existing furan (B31954) ring or the formation of the furan ring itself as a key step in the synthesis.

Direct Amidation and Functionalization Strategies

Direct amidation of 5-methylfuran-2-carboxylic acid is the most straightforward route to this compound. This process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride, which then readily reacts with an amine in the presence of a base like triethylamine (B128534) to yield the amide. nih.govmdpi.com

Alternatively, a variety of coupling agents can be employed to mediate the direct reaction between the carboxylic acid and an amine, avoiding the need to isolate the more reactive acyl chloride intermediate. These reagents activate the carboxylic acid in situ, leading to the formation of the amide bond.

Functionalization strategies are employed to create analogues with diverse substituents. For instance, N-substituted furan-2-carboxamides can be synthesized and subsequently modified. One notable strategy is the Suzuki-Miyaura cross-coupling reaction, which can be used to introduce aryl groups onto the furan ring of a pre-formed carboxamide, yielding a library of functionalized analogues. nih.govmdpi.com Another approach involves a two-step transamidation protocol, which has been demonstrated on related benzofuran (B130515) systems and offers a pathway to diversify the amide substituent. nih.gov

Furan Ring Formation and Substituent Introduction Mechanisms

The 5-methylfuran core of the target molecule is often derived from renewable resources. A common precursor is 5-hydroxymethylfurfural (B1680220) (HMF), which can be produced from the dehydration of cellulose-based products. wikipedia.org HMF can undergo selective hydrogenolysis to yield 5-methylfurfural (B50972). wikipedia.org Subsequent oxidation of 5-methylfurfural provides 5-methylfuran-2-carboxylic acid, the key starting material for direct amidation. electronicsandbooks.comhmdb.cagoogle.com

Alternative synthetic pathways involve the construction of the furan ring from acyclic precursors. For example, a related compound, (5S)-5-Methylfuran-2(5H)-one, has been synthesized starting from L-lactic acid ethyl ester, demonstrating a method for creating the chiral γ-methyl-substituted butenolide structure. researchgate.net Such strategies allow for the introduction of substituents at specific positions on the furan ring during its formation.

Amide Bond Formation Techniques

The formation of the amide bond is the critical step in the synthesis of this compound. Several techniques have been refined for this purpose, each with distinct advantages concerning yield, reaction conditions, and substrate scope.

Carbodiimide (B86325) Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), are effective for coupling carboxylic acids with amines. orientjchem.org Another widely used water-soluble carbodiimide is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), which can be used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). nih.gov

Other Coupling Reagents: Carbonyldiimidazole (CDI) is another effective reagent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate, which then reacts with an amine. nih.gov Silicon-based reagents, such as methyltrimethoxysilane (B3422404) (MTM), have also been demonstrated as effective for direct amidation, proceeding through a silyl (B83357) ester intermediate. nih.gov

Transamidation: For creating diverse analogues, transamidation offers a powerful route. In a protocol developed for related heterocyclic systems, an existing amide (such as an 8-aminoquinoline (B160924) amide) is activated, often with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), and then treated with a different amine to furnish the new amide product. nih.govmdpi.com

Table 1: Comparison of Amide Bond Formation Techniques

| Technique | Reagents | Key Features | Citations |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride or oxalyl chloride, followed by amine and base (e.g., Et₃N) | High reactivity; requires two steps; may not be suitable for sensitive substrates. | nih.gov, mdpi.com |

| Carbodiimide Coupling | DCC/DMAP or EDCI/HOBt | One-pot procedure; widely applicable; generates urea (B33335) byproducts. | orientjchem.org, nih.gov |

| Carbonyl-diimidazole | CDI | Mild conditions; one-pot; generates imidazole (B134444) as a byproduct. | nih.gov |

| Silicon-Based Reagent | Methyltrimethoxysilane (MTM) | Forms volatile byproducts; can be driven by removal of methanol. | nih.gov |

| Transamidation | (Boc)₂O/DMAP, followed by amine | Allows for late-stage diversification of the amide group. | nih.gov, mdpi.com |

Modern Synthetic Approaches

To enhance efficiency, reduce waste, and improve reaction control, modern synthetic technologies like microwave-assisted synthesis and continuous flow reactors are being applied to the synthesis of carboxamides.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of amide synthesis, direct amidation of carboxylic acids can be performed under microwave irradiation using silica (B1680970) gel as a solid support and catalyst. mdpi.com This method often results in significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. The focused heating effect of microwaves can efficiently promote the dehydration reaction required for amide bond formation, making it an attractive option for optimizing the synthesis of this compound and its analogues. mdpi.com

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. A solvent-free, continuous flow protocol for the direct amidation of carboxylic acids has been developed using a jacketed screw reactor. rsc.org In this system, the acid and amine are continuously fed into the reactor along with a coupling agent like EDC.HCl. The efficient mixing and precise temperature control within the reactor can lead to almost complete conversion with short residence times. rsc.org This approach has been successfully applied to a wide range of substrates, including aromatic hetero-acids, demonstrating its potential for the large-scale and efficient production of this compound. rsc.org

Table 2: Overview of Modern Synthetic Technologies

| Technology | Key Features | Advantages | Citations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid, uniform heating. | Reduced reaction times, improved yields, cleaner reactions. | mdpi.com |

| Continuous Flow Synthesis | Reagents are continuously pumped through a reactor. | Enhanced safety, scalability, process control, and efficiency. | rsc.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its precursors is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. core.ac.uk This approach emphasizes the use of renewable feedstocks, biocatalysis, atom-economical reactions, and safer solvents to create more sustainable and environmentally benign chemical processes. scispace.com The furan core of the target molecule, being derivable from biomass, positions its synthesis as a key area for the application of green and sustainable chemistry. mdpi.comevitachem.com

Research in this field focuses on several key areas that align with the twelve principles of green chemistry:

Use of Renewable Feedstocks: A significant advantage in the green synthesis of furan derivatives is the availability of starting materials from non-fossil resources. Platform molecules like 5-(hydroxymethyl)furfural (HMF) and furfural, which are derived from the dehydration of carbohydrates found in biomass, serve as common starting points. mdpi.comescholarship.orgresearchgate.net The direct conversion of these bio-based compounds into valuable intermediates is a cornerstone of creating sustainable chemical value chains. researchgate.net

Biocatalysis: The use of enzymes and whole-cell biocatalysts offers a powerful green alternative to traditional chemical methods. These processes are known for their high selectivity, mild reaction conditions (often in aqueous media), and reduced byproduct formation.

Whole-Cell Systems: Recombinant Escherichia coli cells have been engineered to effectively oxidize bio-based furan aldehydes, such as furfural, into their corresponding carboxylic acids. researchgate.net This biocatalytic oxidation is a direct step towards forming the acid precursor needed for amidation, achieving high yields of 95–98% under mild conditions. researchgate.net

Enzymatic Catalysis: Specific enzymes are being explored for key transformations. For instance, robust transaminases, such as one derived from Shimia marina (SMTA), have demonstrated the ability to perform amination on bio-based furanaldehydes. researchgate.net While not a direct synthesis of the carboxamide, this highlights the potential for enzymatic routes to introduce nitrogen-containing functional groups. Similarly, lipases are recognized for their utility in the hydrolysis of furan esters, another potential pathway to the required carboxylic acid intermediate. researchgate.net

Catalysis over Stoichiometric Reagents: A core principle of green chemistry is the use of catalytic reagents in preference to stoichiometric ones, which are used in excess and generate more waste. acs.org

Precious-Metal-Free Catalysis: To avoid the cost and environmental concerns of precious metals, systems using more abundant metals have been developed. One notable example is the oxidative esterification of 5-methylfurfural to methyl 5-methylfuran-2-carboxylate using a manganese dioxide (MnO2) and sodium cyanide catalytic system. rsc.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for transforming 5-(chloromethyl)furfural (CMF), another biomass-derived intermediate, into 5-methylfuran-2-carboxylic acid esters. escholarship.org This approach avoids the use of metal catalysts altogether.

Safer Solvents and Reaction Conditions: A large portion of waste in chemical processes comes from solvents. skpharmteco.com Green chemistry seeks to eliminate solvents or replace hazardous ones with benign alternatives like water. core.ac.ukskpharmteco.com Biocatalytic transformations are particularly advantageous as they are often performed in aqueous environments. researchgate.net Furthermore, the development of continuous flow synthesis offers a safer and more efficient alternative to batch processing, allowing for better control over reaction parameters and minimizing risks. researchgate.net

The following table summarizes selected green methodologies relevant to the synthesis of this compound precursors.

| Starting Material | Product | Catalyst/Method | Key Reaction Conditions | Yield (%) | Green Principle Illustrated |

| Furfural | 2-Furoic Acid | Recombinant E. coli Cells | Aqueous medium, fed-batch strategy | Quantitative | Biocatalysis, Renewable Feedstocks, Safer Solvents |

| 5-Methylfurfural | Methyl 5-methylfuran-2-carboxylate | MnO2, Sodium Cyanide | MeOH, 40 °C | Not specified | Catalysis, Avoidance of Precious Metals |

| 5-(Chloromethyl)furfural | 5-Methylfuran-2-carboxylate Esters | N-Heterocyclic Carbene (NHC) | Alcohol as solvent/reagent | Not specified | Organocatalysis, Renewable Feedstocks |

| Furfuryl Alcohol & Carboxylic Acids | Furfuryl Esters | Lipase from Aspergillus oryzae | Continuous flow, solvent-free | Not specified | Biocatalysis, Flow Chemistry, Solvent-Free Conditions |

| Furanaldehydes | Furfurylamines | Transaminase from Shimia marina (SMTA) | Tris-HCl buffer (pH 8.0), 37 °C | Not specified | Biocatalysis, Safer Solvents |

Oxidation Reactions of the Furan Ring and Side Chains

The furan ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized derivatives. researchgate.net The methyl group attached to the furan ring can also undergo oxidation under specific conditions.

The oxidation of the furan ring often proceeds through an electrophilic attack, leading to the formation of unstable intermediates that rearrange to yield the final products. Furan is known to react with electrophilic oxidants to form versatile C4 building blocks. rsc.org One common mechanism involves the formation of an endoperoxide intermediate, particularly with singlet oxygen. rsc.org This intermediate can then rearrange to produce a 1,4-dicarbonyl compound. rsc.orgresearchgate.net Another pathway for oxidative conversion can occur via an epoxide intermediate when using oxidants like peroxy acids (e.g., m-CPBA), dioxiranes, or metal oxides. rsc.org

In the context of substituted furans, such as those with a β-ketoester group, oxidation with Mn(III)/Co(II) catalysts under an oxygen atmosphere can lead to ring-opening to form 1,4-dicarbonyl moieties. rsc.org This process is believed to proceed through an endoperoxide intermediate formed by the α-peroxy radical of the β-ketoester, and potentially in part by singlet oxygen. rsc.org

The products of furan oxidation are highly dependent on the oxidizing agent used and the reaction conditions. researchgate.net While strong oxidizing agents can lead to the degradation of the furan ring, milder reagents allow for the synthesis of valuable intermediates.

For instance, the air oxidation of a related compound, methyl 5-methylfuran-2-carboxylate (MMFC), using a catalyst system of cobalt, manganese, and bromine, selectively oxidizes the methyl group to a carboxylic acid, yielding 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC) with minimal hydrolysis of the ester. google.comgoogle.com This demonstrates the possibility of selectively oxidizing the side chain while preserving the furan ring. The furan ring itself can be oxidized to maleic anhydride (B1165640) under certain conditions. numberanalytics.com Photooxygenation of 5-methylfuran derivatives is a known method to produce 1,4-dicarbonyl functionalized compounds. researchgate.net

The following table summarizes the outcomes of different oxidation reactions on furan derivatives.

| Oxidizing Agent/System | Substrate Type | Major Product(s) | Reference(s) |

| Singlet Oxygen (¹O₂) | Furan | 1,4-Dicarbonyl compounds (via endoperoxide) | rsc.org |

| m-Chloroperbenzoic acid (m-CPBA) | Furan | Polyoxygenated systems (via epoxide) | rsc.org |

| Potassium Permanganate (KMnO₄) | 5-(Aminomethyl)furan-3-carboxamide | Oxidized furan derivatives | |

| Co/Mn/Br catalyst system, O₂ | Methyl 5-methylfuran-2-carboxylate | 5-(Methoxycarbonyl)furan-2-carboxylic acid | google.com |

| Photooxygenation | 2-(4-Aminocyanopyridine) substituted 5-methylfurans | 1,4-Dicarbonyl functionalized derivatives | researchgate.net |

Reduction Reactions of Carboxamide and Other Functional Groups

Both the carboxamide functional group and the furan ring in this compound can undergo reduction, with the outcome depending on the reagents and conditions employed.

Catalytic hydrogenation is a widely used method for the reduction of furan derivatives. The addition of hydrogen across the double bonds of the furan ring is one of the most studied reactions of this heterocycle. researchgate.net Using catalysts such as Palladium on carbon (Pd/C), the furan ring can be reduced to a tetrahydrofuran (B95107) ring. researchgate.netvulcanchem.com This process is generally a syn-hydrogenation, where both hydrogen atoms add to the same face of the furan ring. researchgate.net Palladium catalysts are highly effective for the hydrogenation of the C=C bonds in the furan ring with high selectivity, while being less active towards the reduction of carbonyl (C=O) groups. researchgate.net

The development of homogeneous catalysts, such as well-defined Ru and Ir pincer complexes, has enabled the efficient and selective hydrogenation of furanic aldehydes to the corresponding alcohols under mild conditions. rsc.org Furthermore, Cp*Ru complexes with a protic amine ligand have been developed for the direct hydrogenation of carboxamides to primary alcohols. nih.gov

Hydride-based reagents are commonly used for the reduction of the carboxamide functional group. rsc.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxamide group. smolecule.com The reduction of carboxamides is challenging due to the stability of the amide bond, but it can lead to various products including amines, aldehydes, and alcohols. rsc.org

The mechanism of amide reduction by metal hydrides typically involves the initial formation of a tetrahedral anionic carbinol amine intermediate. ntu.edu.sg The fate of this intermediate determines the final product. Scission of the C-O bond followed by a second hydride addition leads to an amine, whereas C-N bond cleavage results in an aldehyde, which can be further reduced to an alcohol. ntu.edu.sg The choice of hydride reagent and reaction conditions can control the selectivity of the reduction. For example, new protocols using a combination of sodium hydride (NaH) and zinc halides (ZnX₂) have been established for the controlled reduction of carboxamides to either alcohols or amines, with selectivity dictated by the halide used. ntu.edu.sg

The following table outlines different reduction methods applicable to furan carboxamides.

| Reagent/Catalyst | Target Functional Group | Product(s) | Reference(s) |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Furan Ring (C=C bonds) | Tetrahydrofuran derivative | researchgate.netvulcanchem.com |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxamide Group | Amine or Alcohol | rsc.org |

| Sodium Borohydride (NaBH₄) | Carboxamide Group | Reduced derivatives | smolecule.com |

| Cp*Ru complexes | Carboxamide Group | Primary Alcohol | nih.gov |

| NaH-ZnI₂ | Carboxamide Group | Alcohol | ntu.edu.sg |

| NaH-ZnCl₂ | Carboxamide Group | Amine | ntu.edu.sg |

Substitution Reactions on the Furan Nucleus and Substituents

The furan ring in this compound is an electron-rich aromatic system, making it reactive towards electrophilic substitution. smolecule.comderpharmachemica.com The presence of the electron-donating methyl group at the C5 position further enhances the electron density of the ring, facilitating these reactions. vulcanchem.com Conversely, the carboxamide group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles.

Furan undergoes electrophilic substitution with exceptional ease, provided there are no strongly deactivating groups present. researchgate.net Common electrophilic substitution reactions include nitration and bromination, which typically occur at the C2 or C5 position, the most electron-rich sites. numberanalytics.com For this compound, the C5 position is already substituted. The directing effects of the methyl group (activating, ortho/para directing) and the carboxamide group (deactivating, meta directing) would influence the position of further substitution.

In addition to electrophilic substitution on the ring, nucleophilic substitution reactions are also possible, for example, if leaving groups are present on the ring or on a side chain. smolecule.com

Electrophilic Aromatic Substitution Dynamics

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). In this compound, the dynamics of EAS are dictated by the electronic effects of both the methyl group at the C5 position and the carboxamide group at the C2 position. The furan ring itself acts as a nucleophile, attacking an electrophile in what is typically the slow, rate-determining step of the reaction, which disrupts the aromaticity to form a carbocation intermediate. masterorganicchemistry.com A subsequent fast deprotonation step restores the aromatic system. masterorganicchemistry.com

The methyl group (-CH₃) is an electron-donating group, which activates the furan ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Conversely, the carboxamide group (-CONH₂) is an electron-withdrawing group, which deactivates the ring towards EAS. In furan derivatives, electrophilic substitution reactions, such as nitration, bromination, and acylation, tend to occur at the available position adjacent to the oxygen atom (the α-position), which is the most electron-rich. For furan rings with a substituent at the C2 position, electrophilic attack occurs almost exclusively at the C5 position. researchgate.net

In the case of this compound, the C2 and C5 positions are already substituted. The directing influence of the activating methyl group and the deactivating carboxamide group must be considered for the remaining C3 and C4 positions. The electron-donating methyl group at C5 enhances the electron density of the ring, particularly stabilizing a positive charge at the adjacent C4 position during an electrophilic attack. This stabilization suggests that the C4 position is a likely site for substitution. Research on the acylation of similar methylfuran compounds using zeolite catalysts has demonstrated the feasibility of such substitution reactions. researchgate.net

Nucleophilic Substitution Patterns

Nucleophilic substitution directly on an aromatic ring, such as the furan ring in this compound, does not typically proceed via standard Sₙ1 or Sₙ2 mechanisms. encyclopedia.pub These pathways are generally unfavorable for aryl compounds. encyclopedia.pub For a nucleophilic substitution to occur on the furan ring itself, a leaving group would need to be present at one of the ring positions, and the reaction would likely proceed through a nucleophilic aromatic substitution (SₙAr) mechanism.

However, the carboxamide functional group at the C2 position provides a more probable site for nucleophilic attack. The carbonyl carbon of the amide is electrophilic and can undergo nucleophilic acyl substitution. encyclopedia.pub In this type of reaction, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group (in this case, potentially a derivative of the amide nitrogen).

In related halogenated furan compounds, such as 4-Bromo-5-chloro-N-methylfuran-2-carboxamide, the bromine atom can be displaced by various nucleophiles, indicating that nucleophilic substitution on the ring is possible when activated by appropriate substituents or when a good leaving group is present. evitachem.com The electron-rich nature of the furan ring can also allow it to act as a nucleophile in certain reactions. evitachem.com

Theoretical Kinetics and Reaction Dynamics

Theoretical studies on furan derivatives, particularly substituted furans like 5-methyl-2-ethylfuran (5-MEF), provide significant insight into the potential reaction dynamics of this compound. mdpi.compreprints.org Computational methods are used to map potential energy surfaces and calculate reaction rates, offering a molecular-level understanding of complex chemical processes.

Unimolecular Dissociation Pathways

The thermal decomposition of this compound is expected to proceed through several unimolecular dissociation pathways, primarily involving the cleavage of bonds on the substituents. Based on studies of analogous compounds like 5-MEF, the initial steps of pyrolysis involve bond fission. mdpi.com The primary dissociation channels would be the cleavage of C-H bonds in the methyl group and C-N or C-C bonds associated with the carboxamide group.

Theoretical calculations for 5-MEF at the CBS-QB3 level show that the energy barriers for bond cleavage on the side chains are significant. mdpi.com By analogy, the dissociation of the C5-CH₃ bond in this compound would require a substantial energy input. The cleavage of the C2-C(O)NH₂ bond would also be a primary dissociation pathway. The relative stability of the resulting radicals determines the most favorable pathway. The rate constants for these dissociation reactions are highly dependent on temperature and pressure, with higher temperatures favoring bond cleavage. mdpi.com

| Reaction Pathway | Products | Estimated Energy Barrier (kcal·mol⁻¹) |

|---|---|---|

| C(5)-CH₃ Bond Cleavage | Furan-2-carboxamide-5-yl radical + CH₃ radical | ~84 |

| C(2)-C(O)NH₂ Bond Cleavage | 5-Methylfuran-2-yl radical + Carboxamide radical | ~111 |

| C-H Bond Cleavage (Methyl Group) | (5-Furan-2-carboxamide)methyl radical + H atom | ~84 |

Hydrogen Atom Transfer and Addition Reactions

Hydrogen atom transfer (HAT) represents a crucial reaction pathway for radical species. nih.gov In the context of this compound, both intramolecular and intermolecular HAT can occur. Theoretical studies on 5-MEF show that intramolecular H-transfer can lead to the formation of carbene intermediates, which then undergo further decomposition. mdpi.compreprints.org This process competes with unimolecular bond dissociation, particularly at lower temperatures. mdpi.com

Bimolecular reactions involving hydrogen atoms are also significant. These include H-abstraction reactions, where a hydrogen atom is removed from the molecule, and H-addition reactions, where a hydrogen atom adds to the furan ring. mdpi.com

H-Abstraction: Abstraction of a hydrogen atom from the methyl group is a likely pathway, forming a resonance-stabilized (furan-2-carboxamide)methyl radical and H₂. This process typically has a lower energy barrier compared to H-abstraction from the furan ring itself. mdpi.com

H-Addition: Hydrogen atoms can add to the C=C double bonds of the furan ring, with the C2 and C5 positions being the most favorable sites for addition in related furans. preprints.org The resulting radicals can then undergo subsequent reactions, such as β-scission, leading to ring-opening and the formation of smaller molecules. preprints.org

| Reaction Type | Reaction Site | Products | Estimated Energy Barrier (kcal·mol⁻¹) |

|---|---|---|---|

| H-Abstraction | Methyl Group (-CH₃) | (5-Furan-2-carboxamide)methyl radical + H₂ | ~5.9 |

| H-Addition | Ring Carbon (C2) | 5-Methyl-2-carboxamide-2,3-dihydrofuran-3-yl radical | ~2.0 |

| H-Addition | Ring Carbon (C5) | 5-Methyl-2-carboxamide-2,5-dihydrofuran-2-yl radical | Relatively low barrier |

Research Applications of 5 Methylfuran 2 Carboxamide

The primary application of 5-Methylfuran-2-carboxamide in scientific research is as a versatile chemical intermediate. Its structure, featuring a reactive carboxamide group and a modifiable furan (B31954) ring, makes it a valuable starting material for the synthesis of more elaborate molecules. Researchers utilize this compound as a scaffold to introduce the 5-methyl-2-furamide moiety into larger, more complex structures. These resulting derivatives are then investigated for a wide range of potential applications in fields such as medicinal chemistry and materials science. The numerous examples of N-substituted this compound derivatives in the scientific literature underscore its importance as a building block in the exploration of new chemical entities.

Sophisticated Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of 5-Methylfuran-2-carboxamide is expected to show characteristic absorption bands corresponding to its primary functional groups: the furan (B31954) ring, the methyl group, and the carboxamide moiety.

Analysis of related structures, such as furan-based polyesters and other carboxamides, allows for the prediction of the principal vibrational bands. researchgate.nethilarispublisher.com The amide group will exhibit distinct N-H stretching vibrations, typically in the range of 3100-3400 cm⁻¹. hilarispublisher.com The carbonyl (C=O) stretching of the amide, known as the Amide I band, is a strong absorption expected around 1660-1680 cm⁻¹. hilarispublisher.com The furan ring itself has characteristic C-H stretching above 3000 cm⁻¹ and ring stretching (C=C and C-O-C) vibrations in the fingerprint region between 1600 cm⁻¹ and 800 cm⁻¹. researchgate.netglobalresearchonline.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | N-H Stretch | 3100 - 3400 | Medium-Strong |

| Furan Ring (C-H) | Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Methyl (C-H) | Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Amide (C=O) | Amide I (C=O Stretch) | 1660 - 1680 | Strong |

| Furan Ring (C=C) | C=C Ring Stretch | 1500 - 1600 | Medium |

| Amide (N-H) | Amide II (N-H Bend) | 1510 - 1570 | Medium |

| Furan Ring | Ring Vibrations | 1000 - 1300 | Medium-Strong |

| Furan Ring | C-H Out-of-plane Bend | 750 - 850 | Strong |

Raman spectroscopy is a complementary vibrational technique that detects light scattered from a molecule. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the furan ring and the C=C double bonds, which often produce strong Raman signals. globalresearchonline.netresearchgate.net

Studies on similar molecules like 5-methylfurfural (B50972) show that furan ring stretching and deformation modes are prominent in the Raman spectrum. researchgate.net The C=C stretching vibrations of the furan ring are expected to be strong, while the C=O stretch of the amide group would also be visible. The aliphatic C-H stretching of the methyl group would also be detectable. This technique is valuable for confirming structural features identified in the FTIR spectrum and providing a more complete vibrational profile of the molecule. soton.ac.uk

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Furan Ring (C-H) | Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Methyl (C-H) | Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Amide (C=O) | Amide I (C=O Stretch) | 1650 - 1680 | Medium |

| Furan Ring (C=C) | C=C Ring Stretch | 1500 - 1600 | Strong |

| Furan Ring | Ring Breathing/Deformation | 800 - 1400 | Strong |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a crystal structure for this compound is not publicly available, analysis of a closely related derivative, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, provides significant insight into the molecular geometry and intermolecular interactions characteristic of the 5-methylfuran moiety. nih.goviucr.org

Single crystal X-ray diffraction analysis of the derivative reveals key geometric parameters. nih.goviucr.org The molecule crystallizes in the monoclinic P2₁/n space group. nih.gov The analysis confirms the planarity of the furan ring and provides precise measurements of bond lengths and angles. The dihedral angle between the furan ring and the adjacent phenyl ring is 20.77 (8)°, indicating a slight twist between these two parts of the molecule. nih.gov Such data are crucial for understanding the molecule's conformation in the solid state.

| Parameter | Value (for N-[2-(5-methylfuran-2-yl)phenyl] derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.10683 (6) |

| b (Å) | 19.20010 (15) |

| c (Å) | 14.49754 (10) |

| β (°) | 90.8104 (7) |

| V (ų) | 2256.35 (3) |

| Z | 4 |

Data from the crystal structure of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.comnih.gov For the N-[2-(5-methylfuran-2-yl)phenyl] derivative, this analysis shows that the crystal packing is dominated by specific non-covalent interactions. nih.goviucr.org

The most significant contributions to the crystal packing come from O···H/H···O contacts, which account for 40.1% of the Hirshfeld surface, indicating the prevalence of hydrogen bonding. nih.goviucr.org H···H contacts (27.5%) and C···H/H···C contacts (12.4%) are also major contributors, reflecting the importance of van der Waals forces and weaker C-H···π interactions. nih.goviucr.org The analysis also identifies π–π stacking interactions between the furan ring and an arene ring, with a centroid–centroid distance of 3.8745 (9) Å, which link molecules into chains. nih.goviucr.org These interactions are visualized as distinct regions on the dnorm mapped Hirshfeld surface and are quantified using 2D fingerprint plots.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| O···H / H···O | 40.1 |

| H···H | 27.5 |

| C···H / H···C | 12.4 |

| O···C / C···O | 6.0 |

| O···O | 5.7 |

| C···C | 4.9 |

| Other | < 5.0 |

Data from the Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. nih.goviucr.org

Crystal Packing Analysis and Supramolecular Assembly

The three-dimensional architecture of this compound in the solid state is dictated by a network of intermolecular forces that govern its crystal packing and supramolecular assembly. Analysis of related furan-containing crystal structures reveals that the packing is predominantly stabilized by a combination of hydrogen bonds and π–π stacking interactions.

| Interaction Type | Contribution Percentage (Example Compound 1) nih.gov | Contribution Percentage (Example Compound 2) creative-proteomics.com |

|---|---|---|

| O···H/H···O | 40.1% | 13.8% |

| H···H | 27.5% | 53.2% |

| C···H/H···C | 12.4% | 28.9% |

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CZE) are powerful methodologies employed for this purpose.

HPLC is a primary technique for the analysis and purification of furan carboxamides. The method's versatility allows for the separation of a wide range of compounds based on their polarity. For furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and its metabolites, specific and validated HPLC methods have been established that are applicable to this compound.

A typical method involves a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is effective for retaining polar compounds. selectscience.net A gradient elution system is often employed, starting with a high percentage of an organic solvent like acetonitrile (B52724) (ACN) and gradually increasing the aqueous component, such as an ammonium (B1175870) formate (B1220265) buffer. selectscience.net This approach ensures the efficient separation of compounds with varying polarities within a reasonable timeframe. selectscience.net Method validation according to ICH guidelines for related compounds demonstrates high selectivity, linearity, and precision. selectscience.net

| Parameter | Reported Value for Related Furan Compounds | Reference |

|---|---|---|

| Column Type | HILIC (150 x 4.6 mm, 5 µm) | selectscience.net |

| Mobile Phase | Gradient of ACN and Ammonium Formate Buffer | selectscience.net |

| Recovery | 97-108% | mdpi.com |

| Precision (RSD) | < 6% | mdpi.com |

| Limit of Detection (LOD) | 0.03 mg/kg | mdpi.com |

| Limit of Quantification (LOQ) | 0.10 mg/kg | mdpi.com |

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is the preferred method for analyzing volatile and semi-volatile furan derivatives. researchgate.net Its high sensitivity allows for the detection of trace amounts of the compound and its impurities. researchgate.net Due to the high volatility of many furan compounds, headspace solid-phase microextraction (HS-SPME) is a common sample introduction technique. nih.govlibretexts.org This method concentrates volatile analytes from the sample matrix onto a coated fiber before injection into the GC system, enhancing detection limits.

Separation is typically achieved on a capillary column, such as a nonpolar HP-5MS column, which separates compounds based on their boiling points and interactions with the stationary phase. researchgate.net The use of GC-MS allows for both quantification and structural confirmation of the separated components based on their characteristic retention times and mass spectra. researchgate.net

| Parameter | Reported Value for Related Furan Compounds | Reference |

|---|---|---|

| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME) | nih.gov |

| Column Type | HP-5MS | researchgate.net |

| Linearity (r²) | 0.9999 | nih.gov |

| Precision (Inter-batch) | 6.0% - 14.9% | nih.gov |

| Accuracy | -11.7% - 0.2% | nih.gov |

| Detection Limit | 15 µg/L | nih.gov |

Capillary Zone Electrophoresis separates analytes based on their charge-to-size ratio in an electric field. creative-proteomics.com As this compound is a neutral molecule, it does not possess a net charge and therefore cannot be separated by conventional CZE. However, a mode of capillary electrophoresis known as Micellar Electrokinetic Capillary Chromatography (MEKC) is well-suited for the analysis of neutral compounds.

In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, leading to the formation of charged micelles. Neutral analytes, like this compound, partition between the aqueous buffer and the hydrophobic interior of the micelles. This partitioning, combined with the electrophoretic movement of the charged micelles, results in differential migration and effective separation of neutral molecules. For the separation of furan derivatives specifically, cyclodextrin-modified MEKC has been successfully employed, where cyclodextrins act as chiral selectors or modify the separation selectivity. nih.gov The use of modifiers like hydroxypropyl-γ-cyclodextrin has been shown to be effective for resolving hydrophobic furan derivatives. nih.gov

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis provides an essential verification of the empirical formula of a synthesized compound, thereby confirming its elemental composition and purity. For this compound (C₆H₇NO₂), the analysis would focus on C, H, and N, as sulfur is not present.

The procedure involves the high-temperature combustion of a precisely weighed sample. The resulting gaseous products (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence of the compound's identity and high purity. For a related, more complex furan derivative, experimental values were found to be in close agreement with the calculated percentages. creative-proteomics.com

| Element | Theoretical Mass % for C₆H₇NO₂ |

|---|---|

| Carbon (C) | 57.59% |

| Hydrogen (H) | 5.64% |

| Nitrogen (N) | 11.20% |

| Oxygen (O) | 25.57% |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the electronic behavior of 5-Methylfuran-2-carboxamide. These ab initio methods solve the Schrödinger equation for the molecule, yielding precise information about its energy, electron distribution, and geometric structure.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density. It offers a balance between accuracy and computational cost, making it ideal for studying the reactivity of furan (B31954) derivatives. The reactivity of this compound can be predicted by analyzing various DFT-derived descriptors.

Frontier Molecular Orbital (FMO) theory is a key application of DFT in reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how the molecule interacts with other species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. These parameters are calculated from the HOMO and LUMO energies and are instrumental in comparing the reactivity of different furan-2-carboxamide derivatives. For instance, molecular electrostatic potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are prime targets for chemical reactions.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.62 | Indicator of chemical stability and reactivity |

| Chemical Hardness (η) | 2.81 | Resistance to change in electron configuration |

| Electronegativity (χ) | 4.04 | Measure of the ability to attract electrons |

| Electrophilicity Index (ω) | 2.90 | Global electrophilic nature of the molecule |

Note: The values presented are representative and derived from typical DFT calculations (e.g., B3LYP/6-31G(d,p) level of theory) for similar furan carboxamide structures. Actual values may vary based on the specific computational method and basis set used.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. wayne.edu Exploring the PES allows for the identification of stable molecular structures (minima), reaction intermediates, and the transition states that connect them. wayne.eduaip.org

For reactions involving this compound, such as ring-opening or functional group transformations, mapping the PES is crucial. aip.orgresearchgate.net Computational methods can trace the minimum energy path between reactants and products, which represents the most probable reaction pathway. wayne.edu The highest point along this path is the transition state, a first-order saddle point on the PES. aip.org

Analyzing the transition state provides critical information about the reaction's activation energy—the energy barrier that must be overcome for the reaction to occur. mdpi.com For example, theoretical studies on the photoinduced ring-opening of furan have identified the transition state structure, which is characterized by the elongation of one of the C-O bonds in the furan ring. aip.org Similar analyses for this compound can predict its thermal stability and decomposition pathways, which is essential for applications in materials science.

Molecular Dynamics Simulations

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. psu.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. psu.eduyoutube.com

The biological activity and physical properties of this compound are heavily influenced by its three-dimensional shape or conformation. The molecule possesses rotational freedom, particularly around the single bond connecting the furan ring and the carboxamide group. This rotation gives rise to different conformers, which may have distinct energies and properties.

Studies on the closely related N-methylfuran-2-carboxamide have shown that the molecule exhibits a preference for specific conformations due to factors like intramolecular hydrogen bonding and solvent effects. nih.gov The amide group can exist in cis or trans orientations relative to the furan ring, with the trans conformer often being more stable. MD simulations can explore the conformational landscape by simulating the molecule's movement over nanoseconds, identifying the most populated (lowest energy) conformational states and the energy barriers between them. researchgate.net This information is vital for understanding how the molecule might adapt its shape to fit into a receptor's binding site. nih.gov

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| trans (anti-periplanar) | ~180° | 0.00 | ~95% |

| cis (syn-periplanar) | ~0° | +2.5 | ~5% |

Note: Data are illustrative, based on computational studies of similar furan carboxamides. The energy and population depend on the solvent and temperature.

In drug discovery, understanding how a small molecule (ligand) binds to a biological target (receptor) is paramount. nih.gov Furan-2-carboxamide derivatives have been investigated as potential therapeutic agents, making ligand-receptor modeling a key area of study. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations can identify potential binding modes within a protein's active site. These models reveal crucial interactions, such as hydrogen bonds between the amide group and receptor residues, or hydrophobic interactions involving the methyl group and furan ring. nih.gov

Following docking, MD simulations are often employed to assess the stability of the predicted ligand-receptor complex. nih.govresearchgate.net By simulating the complex in a solvated environment, researchers can observe whether the ligand remains stably bound in the active site or dissociates, providing a more dynamic and realistic assessment of the binding affinity. researchgate.net

Thermodynamic and Kinetic Parameter Derivations

Computational chemistry provides a direct route to calculating the thermodynamic and kinetic parameters that govern chemical reactions. These parameters are essential for predicting reaction feasibility, rates, and equilibria.

From the vibrational frequencies calculated using DFT, one can derive key thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for this compound and its reactions. nih.govnih.gov A negative ΔG indicates a spontaneous reaction. These calculations are critical for understanding the stability of the molecule and the energetic favorability of its synthesis or degradation pathways. researchgate.net

Kinetic parameters, such as rate constants (k) and activation energies (Ea), can be derived using Transition State Theory (TST) in conjunction with the parameters of the calculated transition state structure. nih.gov For more complex, pressure-dependent reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be applied to determine rate constants over a range of temperatures and pressures. nih.gov For instance, computational studies on the oxidation of 2-methylfuran (B129897) have successfully determined the temperature and pressure-dependent rate constants for its key reaction pathways, providing a comprehensive kinetic model. nih.gov Similar approaches can be applied to this compound to predict its reactivity under various conditions. rsc.org

Calculation of Reaction Rate Constants

The calculation of reaction rate constants is a fundamental aspect of computational chemistry, providing insight into the speed at which a chemical reaction occurs. These calculations often employ transition state theory and quantum chemical methods to determine the energy barrier of a reaction, which is a key determinant of its rate. For a molecule like this compound, such studies could elucidate its reactivity in various chemical environments, including its stability and degradation pathways. However, a review of current scientific literature reveals a gap in this specific area of research for this compound. While computational models are used to study related furan derivatives, dedicated studies on the reaction kinetics of this compound have not been reported.

Bond Dissociation Energy Determinations

Bond dissociation energy (BDE) is a critical measure of the strength of a chemical bond, representing the energy required to break a specific bond homolytically. Computationally, BDEs are determined by calculating the energy difference between the parent molecule and the resulting radicals formed upon bond cleavage. For this compound, BDE calculations would identify the weakest bonds within the molecule, predicting its likely points of fragmentation under thermal or photochemical stress. This information is invaluable for understanding its stability and potential reaction mechanisms. Despite the importance of such data, specific computational studies determining the bond dissociation energies for this compound are not present in the available literature. Research on similar furan-containing compounds exists, but direct data for the title compound is absent.

Advanced Research Applications of 5 Methylfuran 2 Carboxamide and Its Derivatives

Role as Synthetic Building Blocks in Organic Synthesis

The furan (B31954) moiety is a valuable heterocyclic scaffold in synthetic chemistry, and 5-Methylfuran-2-carboxamide is a key intermediate for building more complex molecular structures. myskinrecipes.com Its utility stems from the reactive sites on the furan ring and the functional handles provided by the carboxamide and methyl groups, which can be chemically modified. These compounds are considered important intermediates in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com

This compound serves as a precursor for constructing elaborate furan-based molecular frameworks. myskinrecipes.com The furan ring can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic structures that are central to many complex natural products and biologically active molecules. nih.gov Furthermore, the functional groups can be transformed to introduce new functionalities. For instance, the carboxamide can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide range of derivatives.

The synthesis of multi-substituted furan derivatives often begins with simpler furan structures. For example, the related compound 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, can be converted into a multitude of valuable intermediates. scilit.comrsc.orgresearchgate.net These transformations highlight the potential of functionalized furans to act as central building blocks for complex targets. The synthesis of (5S)-5-Methylfuran-2(5H)-one from L-lactic acid ethyl ester further illustrates how furan-based chiral blocks are prepared and utilized in organic synthesis. researchgate.net

| Precursor Compound | Synthetic Transformation | Resulting Molecular Feature | Application Area |

| This compound | Cycloaddition (e.g., Diels-Alder) | Bicyclic or polycyclic systems | Natural Product Synthesis |

| This compound | Carboxamide Reduction | Aminomethylfuran | Pharmaceutical Scaffolds |

| 5-Hydroxymethylfurfural (HMF) | Oxidation/Reduction/Hydrolysis | Dicarboxylic acids, diols, diones | Bio-based Polymers, Fine Chemicals scilit.comrsc.org |

| L-lactic acid ethyl ester | Multi-step synthesis | Chiral γ-methyl-substituted butenolide | Chiral Synthesis researchgate.net |

In the realm of fine chemicals, which include pharmaceuticals, agrochemicals, and specialty materials, this compound and its analogs are valuable intermediates. myskinrecipes.com Fine chemicals are characterized by their high purity and are produced in smaller volumes for specific applications. The furan scaffold is a common motif in many biologically active compounds. The ability to derivatize the this compound structure allows chemists to fine-tune the properties of the final molecule to achieve desired biological activity or material characteristics. myskinrecipes.com

For example, 2-methylfuran (B129897), a closely related compound, is a significant organic chemical raw material used to prepare pharmaceuticals like the anti-neuroinflammatory drug vitamin B1 and anti-dysentery drugs chloroquine (B1663885) phosphate (B84403) and primaquine (B1584692) phosphate. nih.gov The rich chemistry of furan derivatives, including their conversion into valuable side products like furfuryl alcohol and 5-hydroxymethylfurfural (5-HMF), underscores their importance as intermediates in industrial applications. researchgate.net

Contributions to Materials Science and Engineering

The conjugated π-system of the furan ring imparts unique electronic and photophysical properties to molecules containing this moiety. This has led to the exploration of this compound derivatives in the field of materials science, particularly for applications in electronics and optics. nih.gov

Furan-containing compounds are recognized for their excellent semiconducting properties, making them suitable for use in organic electronic devices such as organic solar cells. nih.gov Conductive polymers are a class of organic materials that can conduct electricity, and furan derivatives can be polymerized to form such materials. The π-electrons of the furan ring can be delocalized along the polymer backbone, facilitating charge transport.

While research may not focus exclusively on this compound, the broader class of furan-based polymers is of significant interest. For instance, 2,5-bis(hydroxymethyl)furan (BHMF), another key furan derivative, serves as a precursor for producing biopolymers like polyesters. researchgate.net These furan-based polyesters can exhibit properties that make them suitable for electronic applications. The ability to modify the substituents on the furan ring allows for the tuning of the polymer's conductivity, processability, and stability.

| Polymer Class | Monomer Example | Potential Application | Key Property |

| Furan-based Polyesters | 2,5-Bis(hydroxymethyl)furan (BHMF) | Organic electronics, sustainable plastics | Bio-based, semiconducting nih.govresearchgate.net |

| Polythiophenes (analogue) | Thiophene | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility |

| Polyanilines (analogue) | Aniline | Antistatic coatings, sensors | High conductivity when doped mdpi.com |

The optical and electronic properties of materials derived from this compound can be precisely controlled by chemical modification. nih.gov Introducing different electron-donating or electron-withdrawing groups to the furan ring or the carboxamide nitrogen can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the material's absorption and emission spectra, as well as its conductivity. rsc.org

Many furan heterocycles exhibit strong fluorescence. nih.gov By systematically varying substituents, researchers can create a library of compounds with a range of optical properties. For example, in related chromophore systems, attaching an electron-withdrawing nitro group (NO₂) can cause a redshift in the absorption band, while an electron-releasing methyl group (CH₃) can cause a blueshift. nih.gov This tunability is crucial for designing materials for specific applications, such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. nih.govresearchgate.net

| Substituent Group (Example) | Electronic Effect | Impact on Absorption Spectrum | Potential Application |

| Nitro (NO₂) | Electron-withdrawing | Redshift (to longer wavelengths) | Red-emitting OLEDs, Solar Concentrators nih.gov |

| Methyl (CH₃) | Electron-releasing | Blueshift (to shorter wavelengths) | Blue-emitting OLEDs, Optical Information Carriers nih.gov |

| Cyano (CN) | Electron-withdrawing | Alters HOMO/LUMO gap | Nonlinear Optical Materials researchgate.net |

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in dilute solutions become highly fluorescent upon aggregation in the solid state or in poor solvents. mdpi.comchemrxiv.org This effect is often attributed to the restriction of intramolecular motion (RIM), such as vibrations and rotations, in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. chemrxiv.orgrsc.org

While specific AIE studies on this compound are not extensively documented, the structural characteristics of furan-based molecules make them potential candidates for AIE research. The development of AIE-active materials, known as AIEgens, often involves creating twisted or propeller-shaped molecules that can undergo intramolecular motion in solution. mdpi.com By designing derivatives of this compound that incorporate known AIE-active fragments (like tetraphenylethylene) or that promote twisted conformations, it may be possible to induce AIE characteristics. The exploration of AIE has opened new avenues in materials science, with applications in bio-imaging, chemical sensors, and optoelectronic devices. nih.govnih.gov

Research in Renewable Biofuel Development

There is no research available that investigates this compound as a candidate for renewable biofuel.

Investigation of Combustion Characteristics

No studies on the combustion characteristics of this compound have been found. Data regarding its performance as a fuel, such as burning rate, thermal efficiency, or knock suppression ability, is not available.

Pyrolysis Studies and Decomposition Pathways

The thermal decomposition, pyrolysis mechanisms, and decomposition pathways of this compound have not been a subject of scientific study according to the available data.

Q & A

Q. What are the standard synthetic routes for preparing 5-Methylfuran-2-carboxamide?

The compound is typically synthesized via amidation of 5-Methylfuran-2-carboxylic acid with an appropriate amine using coupling agents like EDCI or DCC. Alternatively, nucleophilic substitution reactions (e.g., reacting furan-2-carbonyl chloride with methylamine) under alkaline conditions (e.g., K₂CO₃ or NaOH) can yield the carboxamide derivative. Reaction optimization may require inert atmospheres or controlled temperatures to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. High-performance liquid chromatography (HPLC) monitors purity, especially when detecting trace impurities from side reactions (e.g., oxidation products) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability tests should include exposure to light, humidity, and temperature fluctuations. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC analysis track decomposition products. Storage in inert, anhydrous environments (e.g., argon atmosphere, desiccants) is recommended to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies resolve discrepancies between theoretical and experimental yields in this compound synthesis?

Low yields may arise from competing reactions (e.g., over-oxidation of the furan ring or unintended substitution). Use kinetic studies (e.g., time-resolved NMR) to identify intermediate species. Optimize reaction parameters (e.g., solvent polarity, catalyst loading) based on mechanistic insights. For example, catalytic systems like Pd/C or Ru-based catalysts may improve selectivity .

Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

The methyl group at the 5-position sterically hinders electrophilic substitution but stabilizes intermediates via hyperconjugation. Computational modeling (DFT) predicts regioselectivity in reactions like Suzuki-Miyaura coupling. Experimental validation using X-ray crystallography or isotopic labeling clarifies electronic and steric contributions .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?

In vitro assays (e.g., antimicrobial susceptibility testing, enzyme inhibition) screen for bioactivity. Structure-activity relationship (SAR) studies compare analogs with varied substituents. In vivo models (e.g., murine oxidative stress assays) assess therapeutic potential, with HPLC-MS quantifying metabolite profiles .

Q. How can researchers address conflicting data in toxicity studies of this compound?

Contradictions may stem from impurity profiles or model-specific responses. Reproduce studies using rigorously purified batches. Employ orthogonal assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity). Cross-reference with databases like EPA DSSTox for hazard classification .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound?

Document reaction conditions (solvent, temperature, stoichiometry) meticulously. Use standardized reagents (≥95% purity) and validate intermediates via melting point or NMR. Collaborative round-robin testing across labs identifies procedural variables .

Q. Which computational tools predict the physicochemical properties of this compound?

Software like Gaussian (for DFT calculations) estimates logP, pKa, and solubility. Molecular docking (AutoDock Vina) explores ligand-protein interactions. PubChem and ChemAxon databases provide experimental benchmarks .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.